

Application Note: In Vitro Electrophysiological Characterization of Mexiletine

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Compound of Interest

Compound Name: Mexiletine

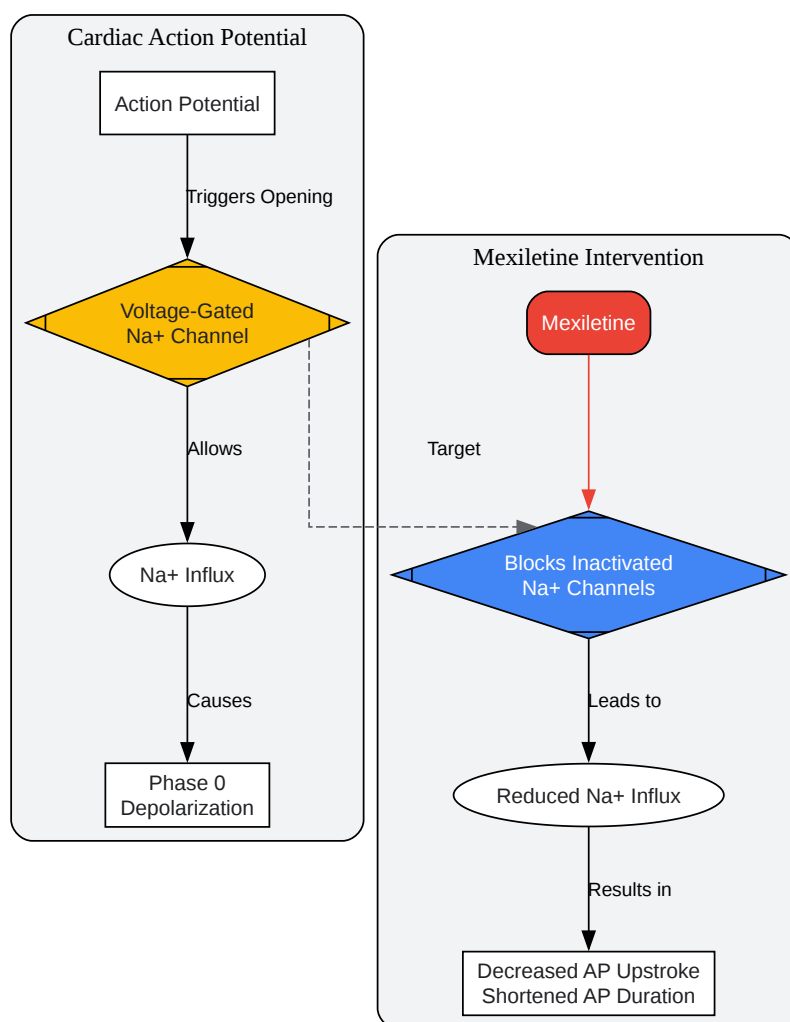
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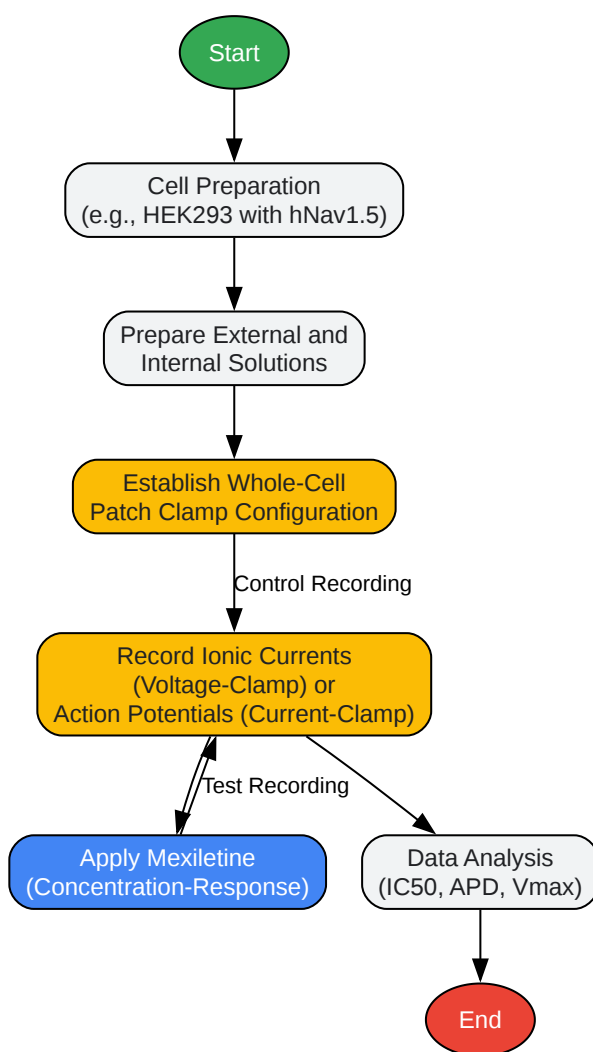
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Introduction **Mexiletine** is a Class Ib antiarrhythmic agent, structurally similar to lidocaine, used in the treatment of ventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[3][4] **Mexiletine** exhibits state-dependent binding, showing a higher affinity for open and inactivated sodium channels than for channels in the resting state.[3][5][6] This property makes it particularly effective at suppressing rapid or abnormal heart rhythms. This application note provides detailed protocols for characterizing the effects of **Mexiletine** on voltage-gated sodium channels using in vitro electrophysiology.

Mechanism of Action of Mexiletine **Mexiletine** inhibits the inward sodium current during Phase 0 of the action potential.[1][2] By binding preferentially to the inactivated state of the sodium channel, it stabilizes this non-conducting conformation, thereby reducing the number of available channels that can open upon depolarization.[3] This leads to a decrease in the maximum upstroke velocity (V_{max}) of the action potential and a shortening of the action potential duration (APD), key characteristics of Class Ib antiarrhythmics.[1][2]





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